molecular formula C8H11NO4S B8044479 2-Methoxy-5-methylsulfanilic acid

2-Methoxy-5-methylsulfanilic acid

Cat. No.: B8044479
M. Wt: 217.24 g/mol
InChI Key: LRQPVZZRWRMIGW-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylsulfanilic acid is an organic compound with the molecular formula C8H10O3S. It is characterized by a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to a benzene ring, which is further substituted with a sulfonic acid group (-SO3H). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methoxybenzoic acid as the starting material.

  • Reaction Steps:

    • Sulfonation: The 2-methoxybenzoic acid undergoes sulfonation to introduce the sulfonic acid group, resulting in 2-methoxybenzenesulfonic acid.

    • Methylation: The sulfonic acid group is then methylated to form this compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reaction conditions are carefully controlled to ensure high yield and purity.

  • Continuous Process: Some industrial setups may employ a continuous process for large-scale production, optimizing reaction times and resource utilization.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized products, such as 2-methoxy-5-methylbenzenesulfonic acid.

  • Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide, resulting in different derivatives.

  • Substitution: The compound can participate in electrophilic substitution reactions, where the benzene ring undergoes substitution at different positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Sulfide derivatives.

  • Substitution Products: Substituted benzene derivatives.

Scientific Research Applications

2-Methoxy-5-methylsulfanilic acid has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound can be employed in biological studies to understand the effects of sulfonic acid derivatives on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methoxy-5-methylsulfanilic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can interact with enzymes and receptors in biological systems.

  • Pathways: It may influence metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Methoxybenzoic Acid: Similar structure but lacks the sulfonic acid group.

  • 2-Methoxy-5-methylbenzenesulfonic Acid: Similar but with a different position of the methyl group.

  • 2-Methylsulfanilic Acid: Similar but without the methoxy group.

Uniqueness: 2-Methoxy-5-methylsulfanilic acid is unique due to its combination of methoxy and methylsulfanyl groups, which impart distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-amino-2-methoxy-5-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-5-3-8(14(10,11)12)7(13-2)4-6(5)9/h3-4H,9H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQPVZZRWRMIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)OC)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

23.1 g of 3-methoxy-6-methylaniline and 16.4 g of sulfamic acid were put into a 100 ml egg-plant type flask and the mixture was heated to temperature of from 150° to 160° C. and maintained thereat for 2 hours. Acetonitrile was added to the reaction mixture and the crystals thus deposited were collected. The crystals were dissolved in an aqueous solution of sodium hydroxide, the solution was filtered and acidified with hydrochloric acid, and the crystals thus deposited were collected by filtration.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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